(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Catalog No.
S1530524
CAS No.
133095-74-6
M.F
C11H14O4S
M. Wt
242.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

CAS Number

133095-74-6

Product Name

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

IUPAC Name

[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1

InChI Key

YQSCDBZHHLIPOI-JTQLQIEISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O

Organic Synthesis

Due to its functional groups, (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) can act as a versatile building block in organic synthesis. The presence of the tosylate group (p-toluenesulfonate) makes it a good leaving group, facilitating reactions like nucleophilic substitution to introduce new functionalities into organic molecules. Research articles have explored its use in the synthesis of complex carbohydrates [].

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is a chemical compound with the molecular formula C₁₁H₁₄O₄S and a molecular weight of approximately 242.29 g/mol. It is characterized by the presence of a butene moiety with two hydroxyl groups and a p-toluenesulfonate group, which confers unique reactivity and solubility properties. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and proteomics research .

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.
  • Elimination Reactions: Under appropriate conditions, it can undergo elimination reactions to form alkenes.
  • Hydrolysis: The compound can be hydrolyzed to regenerate (S)-3-butene-1,2-diol and p-toluenesulfonic acid in the presence of water.

These reactions highlight its utility as an intermediate in the synthesis of more complex molecules .

While specific biological activities of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of butene diols are known to have antimicrobial and anti-inflammatory activities. The p-toluenesulfonate moiety may enhance solubility and bioavailability, potentially leading to interesting pharmacological effects .

The synthesis of (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) can be achieved through several methods:

  • Direct Tosylation: (S)-3-butene-1,2-diol can be treated with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylate.
    text
    (S)-3-butene-1,2-diol + p-toluenesulfonyl chloride → (S)-3-butene-1,2-diol-1-(p-toluenesulfonate)
  • Alternative Routes: Other synthetic routes may involve the use of different activating agents or solvents to optimize yield and purity.

(S)-3-butene-1,2-diol-1-(p-toluenesulfonate) is primarily utilized in:

  • Organic Synthesis: As an intermediate for synthesizing various organic compounds.
  • Proteomics Research: Its derivatives are used in labeling proteins for analysis.
  • Pharmaceutical Development: It serves as a precursor for compounds with potential therapeutic applications .

Interaction studies involving (S)-3-butene-1,2-diol-1-(p-toluenesulfonate) focus on its reactivity with nucleophiles and its role in forming stable complexes with proteins or other biomolecules. These studies are crucial for understanding how this compound might behave in biological systems or during synthetic processes .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)C₁₁H₁₄O₄SEnantiomeric form; different biological activity
3-Hydroxybutanoic acidC₄H₈O₃Lacks the sulfonate group; different reactivity
4-Toluenesulfonic acidC₇H₈O₃SSimple sulfonic acid; used as an acid catalyst

(S)-3-butene-1,2-diol-1-(p-toluenesulfonate) is unique due to its specific stereochemistry and functional groups that allow for versatile synthetic applications while maintaining distinct biological interactions compared to its analogs .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate

Dates

Modify: 2023-08-15

Explore Compound Types